

physicochemical characteristics of 5-Bromo-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2,3-diphenylpyrazine

Cat. No.: B3034873

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **5-Bromo-2,3-diphenylpyrazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a significant class of N-heterocyclic compounds that are of great interest in medicinal chemistry and materials science.^[1] The pyrazine core is a key structural motif in numerous natural products, pharmaceuticals, and functional materials.^{[2][3]} The introduction of phenyl groups and a bromine atom onto the pyrazine ring, as in **5-Bromo-2,3-diphenylpyrazine**, creates a versatile scaffold with potential for further functionalization and development of novel compounds with unique electronic and biological properties. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **5-Bromo-2,3-diphenylpyrazine**, offering valuable insights for its application in research and development.

Molecular Structure and Properties

5-Bromo-2,3-diphenylpyrazine possesses a planar pyrazine ring substituted with two phenyl groups and a bromine atom. The presence of the electron-withdrawing bromine atom and the aromatic phenyl groups significantly influences the electronic properties and reactivity of the pyrazine core.

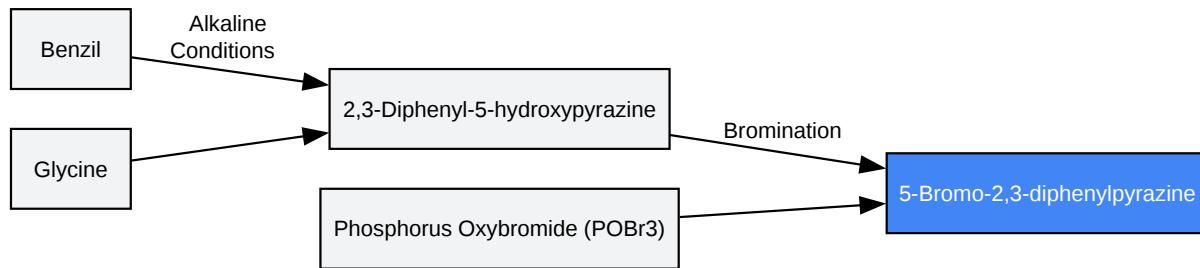

Caption: Molecular structure of **5-Bromo-2,3-diphenylpyrazine**.

Table 1: Physicochemical Properties of **5-Bromo-2,3-diphenylpyrazine**

Property	Value	Source
CAS Number	243472-70-0	[4]
Molecular Formula	C ₁₆ H ₁₁ BrN ₂	[4][5]
Molecular Weight	311.18 g/mol	[4][5]
Appearance	Solid (Predicted)	
Boiling Point	365.6 ± 37.0 °C (Predicted)	[6]
Density	1.397 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-2.21 ± 0.10 (Predicted)	[6]
XlogP	4.1 (Predicted)	[5]
Storage Temperature	2-8 °C, Inert atmosphere	

Synthesis Protocol

A plausible synthetic route to **5-Bromo-2,3-diphenylpyrazine** is derived from a patented method, which involves a two-step process starting from benzil.[7]

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Bromo-2,3-diphenylpyrazine**.

Step 1: Synthesis of 2,3-Diphenyl-5-hydroxypyrazine

- In a reaction vessel, dissolve benzil and glycine in a suitable solvent under alkaline conditions (e.g., in the presence of sodium hydroxide or potassium hydroxide).[7]
- Heat the reaction mixture to 70 °C and maintain this temperature with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]
- Upon completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to yield 2,3-Diphenyl-5-hydroxypyrazine.

Step 2: Bromination of 2,3-Diphenyl-5-hydroxypyrazine

- In a dry reaction flask under an inert atmosphere, suspend 2,3-Diphenyl-5-hydroxypyrazine in an anhydrous solvent such as acetonitrile or toluene.[7]
- Add phosphorus oxybromide (POBr₃) to the suspension.[7]
- Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and carefully quench with water or ice.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **5-Bromo-2,3-diphenylpyrazine**.

Spectroscopic Analysis (Predicted)

As of the date of this guide, experimental spectroscopic data for **5-Bromo-2,3-diphenylpyrazine** is not readily available in the public domain. The following are predicted spectral characteristics based on the analysis of its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the eleven protons of the molecule. The single proton on the pyrazine ring is expected to be the most downfield signal due to the deshielding effects of the adjacent nitrogen atoms and the bromine atom. The protons of the two phenyl groups will likely appear as complex multiplets in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for the 16 carbon atoms. The carbon atoms of the pyrazine ring will be significantly influenced by the nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C-5) is expected to be shifted upfield compared to the other pyrazine carbons due to the heavy atom effect. For comparison, the reported ¹³C NMR chemical shifts for the parent 2,3-diphenylpyrazine in CDCl₃ are available.

Mass Spectrometry

The mass spectrum of **5-Bromo-2,3-diphenylpyrazine** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 310 and 312. Fragmentation may involve the loss of the bromine atom, followed by fragmentation of the diphenylpyrazine core.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyrazine and phenyl rings (in the 1600-1400 cm⁻¹ region), and C-Br stretching (in the lower frequency region, typically below 700 cm⁻¹).

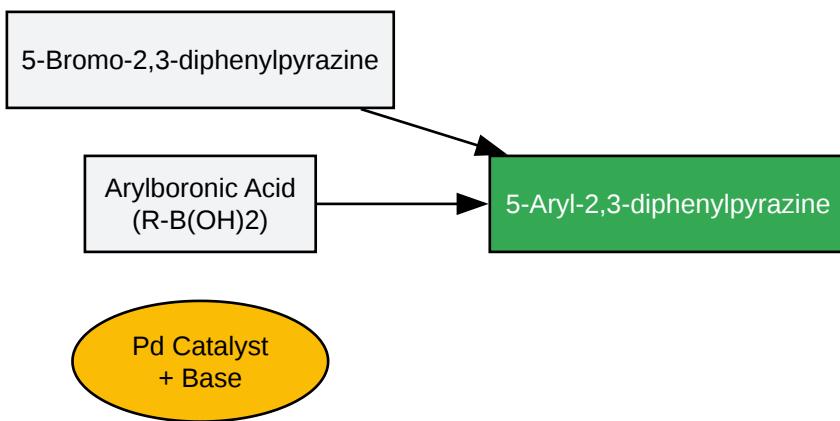
Solid-State Characteristics (Theoretical)

Crystal Structure

While the specific crystal structure of **5-Bromo-2,3-diphenylpyrazine** has not been experimentally determined, related brominated pyrazine derivatives have been studied.^[8] It is anticipated that the molecule will adopt a largely planar conformation in the solid state, with the

phenyl rings likely twisted relative to the pyrazine ring. Intermolecular interactions such as π - π stacking between the aromatic rings and halogen bonding involving the bromine atom are expected to play a role in the crystal packing.

Melting Point


An experimental melting point is not available. The predicted boiling point is high, suggesting a high melting point typical for rigid, aromatic molecules of this size. The melting points of brominated aromatic compounds are influenced by factors such as molecular symmetry and the strength of intermolecular forces.[9]

Solubility

Based on its structure, **5-Bromo-2,3-diphenylpyrazine** is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. The general solubility of pyrazine derivatives in various organic solvents has been documented.[1]

Reactivity and Potential Applications

The presence of an aryl bromide moiety makes **5-Bromo-2,3-diphenylpyrazine** an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at the 5-position of the pyrazine ring, enabling the synthesis of a diverse library of novel compounds.

[Click to download full resolution via product page](#)

Caption: Representative Suzuki-Miyaura cross-coupling reaction of **5-Bromo-2,3-diphenylpyrazine**.

This reactivity opens up avenues for its use as a key intermediate in the synthesis of compounds for drug discovery and materials science. Substituted pyrazines have shown a wide range of biological activities and are present in several approved drugs.[2][3] Furthermore, pyrazine-based materials have applications in organic electronics.[1]

Safety Information

5-Bromo-2,3-diphenylpyrazine should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- Zhu, X. H. (2009). 5-Bromo-N3-phenylpyrazine-2,3-diamine. *Acta Crystallographica Section E: Structure Reports Online*, 65(Pt 8), o1968. [\[Link\]](#)
- Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. *Molecules*, 28(19), 7440. [\[Link\]](#)
- Scott, J. D., & Williams, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. *Molecules*, 27(3), 1112. [\[Link\]](#)
- PubChem. **5-bromo-2,3-diphenylpyrazine**. [\[Link\]](#)
- Google Patents.
- Matrix Fine Chemicals. **5-BROMO-2,3-DIPHENYL PYRAZINE** | CAS 243472-70-0. [\[Link\]](#)
- McHugh, M. A., et al. (2004). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. *Molecules*, 22(2), 195. [\[Link\]](#)
- Home Sunshine Pharma. **5-bromo-2,3-diphenylpyrazine** CAS 243472-70-0 Manufacturers, Suppliers, Factory. [\[Link\]](#)

- Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- SpectraBase. 2,3-Diphenylpyrazine. [Link]
- Solubility of Things. Solubility of Pyrazine. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Matyjaszewski, K., & Gnanou, Y. (2007).
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
- The Royal Society of Chemistry. 1. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- PubChem. 2,3-Dibromo-5,6-diphenylpyrazine. [Link]
- International Journal of Research and Technology. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry Stack Exchange. (2023). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. [Link]
- Home Sunshine Pharma. **5-bromo-2,3-diphenylpyrazine** CAS 243472-70-0 Manufacturers, Suppliers, Factory. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-N-phenyl-pyrazine-2,3-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 243472-70-0|5-Bromo-2,3-diphenylpyrazine|BLD Pharm [bldpharm.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. 5-BROMO-2,3-DIPHENYLPYRAZINE | CAS 243472-70-0 [matrix-fine-chemicals.com]
- 5. PubChemLite - 5-bromo-2,3-diphenylpyrazine (C₁₆H₁₁BrN₂) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromo-N 3-phenylpyrazine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical characteristics of 5-Bromo-2,3-diphenylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3034873#physicochemical-characteristics-of-5-bromo-2-3-diphenylpyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com